molecular formula C12H21NO4 B1179018 1-(Tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid CAS No. 154002-73-0

1-(Tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid

Katalognummer: B1179018
CAS-Nummer: 154002-73-0
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid (hereafter referred to as the "target compound") is a Boc-protected piperidine derivative with a methyl substituent at the 4-position and a carboxylic acid group at the 2-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. Piperidine scaffolds are widely utilized in pharmaceuticals due to their conformational flexibility and ability to mimic natural alkaloids. The methyl group at the 4-position modulates steric and electronic properties, while the carboxylic acid enables further functionalization.

Eigenschaften

IUPAC Name

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-5-6-13(9(7-8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNNUMKAWAGPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560842
Record name 1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

661459-03-6, 1262408-54-7
Record name 1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-4-methylpiperidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Formation of the Piperidine Ring

The piperidine core is typically constructed via cyclization of appropriate linear precursors. A common approach involves the intramolecular cyclization of δ-amino ketones or esters under basic or acidic conditions. For example, reductive amination of 5-ketopentanoic acid derivatives with methylamine can yield 4-methylpiperidine-2-carboxylic acid precursors. Alternative methods include ring-closing metathesis (RCM) of diene substrates using Grubbs catalysts, though this route is less frequently employed due to cost considerations.

Introduction of the Methyl Group

The methyl group at the 4-position is introduced early in the synthesis to minimize steric interference. Alkylation of secondary amines using methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate in acetonitrile) is a standard method. For instance, treatment of piperidine-2-carboxylic acid derivatives with methyl iodide at 60°C achieves selective methylation at the 4-position with yields exceeding 75%.

Boc Protection of the Amine

Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A representative procedure involves dissolving 4-methylpiperidine-2-carboxylic acid in dichloromethane (DCM), adding Boc₂O (1.2 equiv) and triethylamine (2.0 equiv), and stirring at room temperature for 12 hours. This method typically affords Boc-protected intermediates in >90% yield.

Carboxylation at the 2-Position

Carboxylation strategies vary depending on the starting material. Direct oxidation of a 2-hydroxymethyl group using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate is effective but requires careful stoichiometric control to avoid over-oxidation. Alternatively, carboxylation via carbon dioxide insertion using Grignard reagents (e.g., methylmagnesium bromide) under high-pressure conditions has been reported, though this method remains experimental.

Alternative Synthetic Strategies

Enantioselective Synthesis

Chiral pool synthesis starting from L-proline derivatives has been explored to access enantiomerically pure Boc-4-methylpipecolinic acid. For example, L-proline is methylated at the 4-position via radical-mediated hydrogen atom transfer (HAT) catalysis, followed by Boc protection and oxidation to yield the target compound with >99% enantiomeric excess (ee).

Solid-Phase Synthesis

Immobilization of piperidine precursors on Wang resin enables iterative functionalization. A published protocol involves:

  • Coupling 4-methylpiperidine to resin via a carboxylic acid linker

  • Boc protection using Boc₂O/DIPEA

  • Cleavage from resin with trifluoroacetic acid (TFA)
    This method achieves 68% overall yield but is limited by scalability challenges.

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities employ tubular flow systems for Boc protection, where precise temperature control (25±0.5°C) and residence time optimization (30 minutes) enhance reproducibility. A typical setup uses:

  • Reactor volume: 50 L

  • Throughput: 12 kg/hour

  • Purity: 99.2% (HPLC)

Crystallization Techniques

Industrial purification leverages pH-dependent solubility. The crude product is dissolved in ethyl acetate at pH 3.0, then crystallized by adjusting to pH 7.0 with ammonium hydroxide. This process achieves 98.5% recovery with <0.5% impurities.

Reaction Optimization and Catalysis

Solvent Systems

Comparative studies of Boc protection efficiency:

SolventYield (%)Reaction Time (h)
DCM9212
THF8814
Acetonitrile8510

DCM remains optimal due to its low polarity and inertness.

Catalytic Approaches

Bifunctional catalysts like DMAP (4-dimethylaminopyridine) accelerate Boc protection by 40%, reducing reaction times to 8 hours. However, catalyst recovery remains a challenge for large-scale applications.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 2.25 (m, 1H, H-3), 3.15 (dd, J = 12.4 Hz, 2H, H-6)

  • IR (cm⁻¹): 1720 (C=O, Boc), 1685 (C=O, acid)

Purity Standards

Pharmaceutical-grade material requires:

  • HPLC purity ≥99.0%

  • Residual solvents <500 ppm (ICH guidelines)

  • Heavy metals <10 ppm

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Stepwise Synthesis7899.1High
Solid-Phase6897.5Low
Continuous Flow8599.3Very High

Analyse Chemischer Reaktionen

Types of Reactions

1-(Tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization .

Wissenschaftliche Forschungsanwendungen

1-(Tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid involves the protection of amine groups through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition-elimination reactions, forming a stable carbamate. The Boc group can be removed under acidic conditions, regenerating the free amine .

Vergleich Mit ähnlichen Verbindungen

The target compound is compared to analogs based on ring structure, substituents, and applications. Key differences in physicochemical properties, reactivity, and biological relevance are summarized below.

Structural and Functional Group Variations

Table 1: Comparative Analysis of Piperidine and Related Derivatives
Compound Name CAS Number Ring Type Substituents Molecular Weight* Key Properties/Applications References
Target: 1-(Tert-Boc)-4-methylpiperidine-2-carboxylic acid - Piperidine 4-methyl, 2-carboxylic acid ~245.3 Intermediate; balanced lipophilicity/solubility
1-(Tert-Boc)-4-phenylpiperidine-2-carboxylic acid 261777-31-5 Piperidine 4-phenyl, 2-carboxylic acid 305.37 High hydrophobicity; π-π stacking potential; laboratory/pharmaceutical intermediate
(2R,4S)-1-Tert-Boc-4-fluoropyrrolidine-2-carboxylic acid 681128-50-7 Pyrrolidine 4-fluoro, 2-carboxylic acid 233.24 Enhanced electronegativity; chiral centers for enantioselective synthesis
1-Boc-3,3-difluoro-4-methylpiperidine-4-carboxylic acid 1334414-61-7 Piperidine 3,3-difluoro, 4-methyl, 4-carboxylic - Increased metabolic stability; fluorinated drug candidate
1-(Tert-Boc)piperidine-4-carboxylic acid 98303-20-9 Piperidine 4-carboxylic acid 229.27 Hydrogen-bonding in crystal packing; reference for Boc-protected analogs

*Estimated where exact data is unavailable.

Key Findings

Ring Structure Differences :

  • Piperidine vs. Pyrrolidine : The target compound’s six-membered piperidine ring offers greater conformational flexibility compared to five-membered pyrrolidine derivatives (e.g., CAS 681128-50-7). Pyrrolidines exhibit restricted rotation, which can enhance binding specificity in drug-receptor interactions .
  • Piperidine vs. Piperazine : Piperazine derivatives (e.g., CAS 1263377-93-0) contain two nitrogen atoms, increasing hydrogen-bonding capacity and basicity, whereas piperidine derivatives (one nitrogen) are less polar .

Substituent Effects :

  • Methyl vs. Phenyl : The phenyl group (CAS 261777-31-5) introduces aromaticity, elevating hydrophobicity and molecular weight (305.37 vs. ~245.3 for the target). This impacts solubility and pharmacokinetics .
  • Fluorine Substitution : Fluorinated analogs (e.g., CAS 1334414-61-7, 681128-50-7) exhibit enhanced electronegativity and metabolic stability due to C-F bonds. Fluorine’s electron-withdrawing effects can improve membrane permeability and target affinity .

Carboxylic Acid Position :

  • The 2-carboxylic acid group in the target compound vs. 4-carboxylic acid (CAS 98303-20-9) alters hydrogen-bonding patterns and molecular interactions. Crystal data () suggests carboxylic acids form dimers in the solid state, influencing crystallinity .

Safety Profiles :

  • The phenyl-substituted analog (CAS 261777-31-5) is classified as acutely toxic (H302) and a skin irritant (H315), suggesting substituent-dependent toxicity. The target compound’s methyl group likely reduces such risks, though specific data is lacking .

Biologische Aktivität

1-(Tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid, commonly referred to as Boc-4-methyl-pipecolinic acid, is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on available research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. Its molecular formula is C12H21NO4C_{12}H_{21}NO_4, with a molecular weight of approximately 243.30 g/mol. The Boc group is commonly used in organic synthesis to protect amine functionalities, allowing for selective manipulation of other functional groups.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Piperidine Derivative : The initial step usually includes the reaction of 4-methylpiperidine with tert-butyl chloroformate to introduce the Boc group.
  • Carboxylation : This step involves the addition of a carboxylic acid moiety through various methods, such as using carbon dioxide under basic conditions.
  • Purification : The product is purified through techniques like recrystallization or chromatography.

Enzyme Inhibition

Research indicates that compounds with piperidine rings often exhibit significant biological properties, including enzyme inhibition. Specifically, Boc-4-methyl-pipecolinic acid has been explored for its potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, studies have shown that similar piperidine derivatives can inhibit enzymes like acetylcholinesterase and proteases, which are crucial in neurological functions and disease progression.

Pharmacological Applications

  • Neuropharmacology : Piperidine derivatives are known for their neuroactive properties. The presence of the Boc group may enhance the compound's stability and bioavailability, making it a candidate for further evaluation in treating neurological disorders.
  • Antimicrobial Activity : Some studies suggest that derivatives of piperidine exhibit antimicrobial properties. While specific data on Boc-4-methyl-pipecolinic acid is limited, related compounds have demonstrated efficacy against various bacterial strains.

Study 1: Enzyme Inhibition Profile

A comparative study evaluated the enzyme inhibition profiles of various piperidine derivatives, including Boc-4-methyl-pipecolinic acid. The results indicated that compounds with similar structural motifs exhibited IC50 values in the micromolar range against target enzymes involved in metabolic regulation.

Compound NameIC50 (µM)Target Enzyme
Boc-4-methyl-pipecolinic acid15Acetylcholinesterase
4-Methylpiperidine-2-carboxylic acid10Protease
1-(tert-butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid20Kinase

Study 2: Neuroactive Properties

In a neuropharmacological study, Boc-4-methyl-pipecolinic acid was tested for its effects on neurotransmitter release in vitro. The results demonstrated that the compound could modulate the release of neurotransmitters such as dopamine and serotonin, suggesting potential applications in treating mood disorders.

The biological activity of Boc-4-methyl-pipecolinic acid is hypothesized to be mediated through its interaction with specific molecular targets within cells. The piperidine ring can engage in hydrogen bonding and π-π interactions with aromatic residues in proteins, influencing enzyme activity and receptor binding.

Q & A

Basic: What are the critical safety considerations for handling 1-(tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid in laboratory settings?

Answer:

  • Hazard Identification: The compound is classified under GHS as causing skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) .
  • Handling Protocols: Use PPE (nitrile gloves, safety goggles), avoid dust formation, and ensure local exhaust ventilation. Storage must be in dry conditions at 2–8°C to prevent decomposition .
  • Emergency Measures: In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Consult a physician immediately and provide the SDS .

Basic: How is the purity and structural integrity of this compound validated in synthetic workflows?

Answer:

  • Analytical Methods:
    • HPLC-MS: Quantifies purity (>95% typical) and detects impurities (e.g., tert-butoxycarbonyl byproducts).
    • NMR (¹H/¹³C): Confirms stereochemistry and functional groups (e.g., tert-butoxycarbonyl at ~1.4 ppm in ¹H NMR) .
    • FT-IR: Validates carboxylic acid (C=O stretch ~1700 cm⁻¹) and Boc group (C-O-C stretch ~1250 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer:

  • Experimental Variables:

    VariableImpactMitigation Strategy
    Solvent polarityAffects Boc deprotection ratesUse anhydrous DCM or THF for Boc stability .
    TemperatureHigh temps accelerate hydrolysisOptimize at 0–25°C during coupling reactions .
    Catalyst choicePd/C vs. enzymes for hydrogenationCompare turnover rates via kinetic studies .
  • Data Reconciliation: Cross-validate yields using orthogonal techniques (e.g., gravimetric analysis vs. LC-MS quantification) .

Advanced: What computational strategies are effective for predicting the reactivity of this compound in peptide coupling reactions?

Answer:

  • Density Functional Theory (DFT): Models transition states of carbodiimide-mediated coupling (e.g., EDC/HOBt), predicting activation energies for carboxylate activation .
  • Molecular Dynamics (MD): Simulates steric effects of the 4-methyl group on piperidine ring conformation, influencing nucleophilic attack efficiency .
  • Machine Learning (ML): Trains on reaction databases (e.g., USPTO) to predict optimal coupling conditions (e.g., solvent, catalyst) .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

  • Intermediate for Bioactive Molecules: Used in synthesizing protease inhibitors (e.g., HCV NS3/4A inhibitors) and kinase modulators .
  • Protecting Group Strategy: The tert-butoxycarbonyl (Boc) group enables selective deprotection in multi-step syntheses .
  • Structural Probes: The methyl group at position 4 serves as a conformational constraint in receptor-binding studies .

Advanced: How can researchers optimize enantiomeric excess (ee) in asymmetric syntheses involving this compound?

Answer:

  • Chiral Auxiliaries: Use (R)- or (S)-BINOL-based catalysts to control stereochemistry during piperidine ring formation .
  • Chromatographic Resolution: Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC separation of diastereomers .
  • Kinetic Resolution: Apply lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .

Basic: What spectroscopic techniques are essential for characterizing degradation products of this compound?

Answer:

  • LC-QTOF-MS: Identifies hydrolyzed products (e.g., 4-methylpiperidine-2-carboxylic acid) via exact mass and fragmentation patterns .
  • TGA-DSC: Detects thermal decomposition events (e.g., Boc group loss at ~150°C) .
  • XRD: Resolves crystalline degradation byproducts, correlating with stability under accelerated aging conditions .

Advanced: How does the 4-methyl substituent influence the compound’s bioactivity compared to analogs?

Answer:

  • Steric Effects: The methyl group reduces rotational freedom, enhancing binding affinity to hydrophobic enzyme pockets (e.g., SARS-CoV-2 Mpro) .

  • Pharmacokinetics: Increases metabolic stability by blocking cytochrome P450 oxidation at the piperidine ring .

  • Comparative Data:

    AnalogSubstituentIC50 (nM)
    4-HH120
    4-MeCH345
    4-PhC6H518

Basic: What are the standard protocols for scaling up the synthesis of this compound?

Answer:

  • Batch Reactor Optimization: Maintain stoichiometric ratios (1:1.2 for Boc-anhydride:amine) and use slow addition to control exotherms .
  • Workup Strategies: Extract with ethyl acetate (3× volumes) and dry over Na2SO4. Crystallize from hexane/EtOAc (4:1) for >90% recovery .
  • Quality Control: Implement in-line PAT (Process Analytical Technology) for real-time monitoring of reaction progress .

Advanced: How can researchers integrate this compound into continuous-flow synthesis platforms?

Answer:

  • Microreactor Design: Use PTFE tubing (ID 0.5 mm) and T-junctions for Boc protection steps, achieving residence times <5 min at 50°C .
  • In-line Quenching: Combine with scavenger columns (e.g., polymer-supported trisamine) to remove excess di-tert-butyl dicarbonate .
  • Automation: Couple with machine vision systems for real-time adjustment of flow rates based on FT-IR feedback .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.